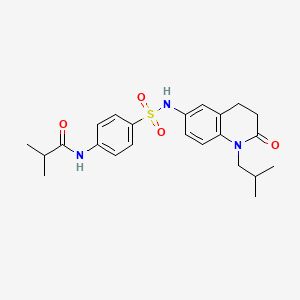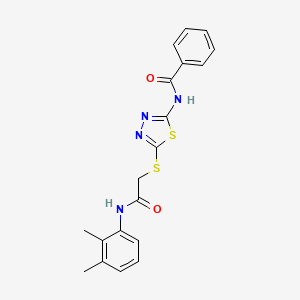![molecular formula C18H17ClN2O5S B2493505 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 886964-00-7](/img/structure/B2493505.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves benzoylation processes, as seen in related compounds. For example, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was synthesized via the benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride, which may suggest similar synthetic pathways for the target compound (Prabukanthan et al., 2020).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been characterized by various spectroscopic methods and single crystal X-ray diffraction studies, providing insights into their intermolecular interactions, bond lengths, angles, and dihedral angles. These analyses help in understanding the structural configuration and stability of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives often involves reactions with various reagents to form new compounds. For instance, the reaction of substituted pyrazole derivatives from benzamides underlines the chemical versatility of such structures. Although specifics on the target compound are scarce, these findings provide a general idea of possible reactions and transformations (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of benzamide compounds, such as crystal growth, thermal stability, and optical properties, are crucial for their application in material science and pharmaceuticals. The analysis of these properties through techniques like FT-IR, UV-NIR, and thermal analysis helps in determining the usability of these compounds under different conditions (Prabukanthan et al., 2020).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives have been investigated for their pharmacological properties. For example, a study on novel 4-thiazolidinone derivatives, including compounds with structural similarities to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, highlighted their potential as agonists of benzodiazepine receptors, showing considerable anticonvulsant activity in various models (Faizi et al., 2017). This research suggests that derivatives of the compound could have therapeutic applications in treating conditions related to convulsions or seizures.
Antimicrobial Activity
Another significant application of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives is in the development of antimicrobial agents. Research on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, related structurally to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, demonstrated their potential in treating microbial diseases due to their antibacterial and antifungal properties (Desai et al., 2013).
Chemical Synthesis and Material Science
The compound and its derivatives are also of interest in chemical synthesis and materials science. For instance, research on the molecular structure of related benzamide compounds has provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for designing materials with specific physical properties (Karabulut et al., 2014).
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-23-11-6-5-10(19)16-14(11)20-18(27-16)21-17(22)9-7-12(24-2)15(26-4)13(8-9)25-3/h5-8H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKUHIKYOTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)





![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)

![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)
![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)
![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)